molecular formula C9H9BrClNO B2400223 N-(3-bromo-4-methylphenyl)-2-chloroacetamide CAS No. 746608-45-7

N-(3-bromo-4-methylphenyl)-2-chloroacetamide

Cat. No. B2400223
CAS RN: 746608-45-7
M. Wt: 262.53
InChI Key: QRGBHDFCJNDFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methylphenyl)-2-chloroacetamide is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is synthesized using a specific method and has been studied extensively for its mechanism of action and potential future applications.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloroacetamide is not fully understood, but it is believed to work by inducing oxidative stress in cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antibacterial properties and to be effective against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-4-methylphenyl)-2-chloroacetamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and anti-inflammatory properties, making it a potentially useful compound in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.

Future Directions

There are several potential future directions for research involving N-(3-bromo-4-methylphenyl)-2-chloroacetamide. One direction is to further study its mechanism of action to better understand how it works at the molecular level. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, it could be studied for its potential use in treating other diseases and conditions beyond cancer and bacterial infections.

Synthesis Methods

The synthesis of N-(3-bromo-4-methylphenyl)-2-chloroacetamide involves the reaction of 3-bromo-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-2-chloroacetamide has been used in various scientific research studies for its potential therapeutic applications. It has been studied for its effects on cancer cells, specifically in inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in treating bacterial infections and as an anti-inflammatory agent.

properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBHDFCJNDFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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